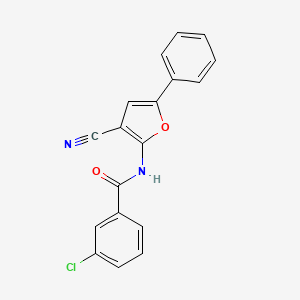![molecular formula C23H27ClFN3O4S2 B2983406 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1177367-07-5](/img/structure/B2983406.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O4S2 and its molecular weight is 528.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) discusses a compound with a similar structure, which is a high affinity, orally active, human neurokinin-1 receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antimicrobial Activity : Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid. These compounds exhibited potent antimicrobial activity, particularly against certain bacterial strains and fungi (Janakiramudu et al., 2017).
Antimycobacterial Properties : Research by Sathe et al. (2011) on fluoro-benzothiazolo imidazole compounds, which are structurally related to the compound , demonstrated promising antimicrobial and specifically antimycobacterial activity (Sathe et al., 2011).
Antitubercular Activities : Başoğlu et al. (2012) worked on linezolid-like molecules, derived from 3-fluoro-4-(morpholin-4-yl)aniline. These compounds showed good antitubercular activities in their antimicrobial activity study (Başoğlu et al., 2012).
Antibacterial and Antifungal Activities : A study by Patil et al. (2011) describes the synthesis of novel thiazolidin-4-one derivatives that showed moderate antibacterial and antifungal activities in vitro testing (Patil et al., 2011).
Anticancer Potential : Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which showed significant anticancer activity, particularly against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).
Anticonvulsant Activity : Pevarello et al. (1998) reported on a novel class of anticonvulsants starting from a structural lead similar to the compound . They found many potent anticonvulsants with promising therapeutic indexes in different animal tests (Pevarello et al., 1998).
Radiopaque Compounds : Mittelstaedt and Jenkins (1950) prepared derivatives of aromatic hydrocarbons with iodine and fluorine, which exhibited anesthetic, hypnotic, and analgesic effects. These compounds are related to the structure of the compound and were explored for their potential in radiography (Mittelstaedt & Jenkins, 1950).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c24-19-8-4-9-20-22(19)25-23(32-20)27(12-5-11-26-13-15-31-16-14-26)21(28)10-17-33(29,30)18-6-2-1-3-7-18;/h1-4,6-9H,5,10-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFAQRBJVRHWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2983323.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)
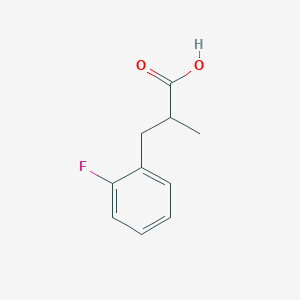
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)
![N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2983331.png)
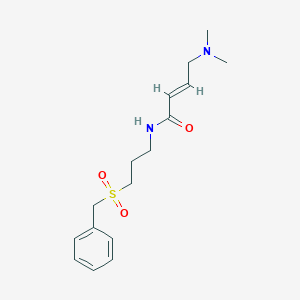
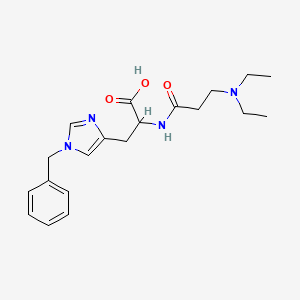

![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)
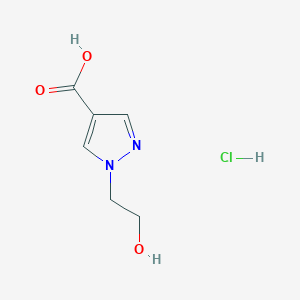
![2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983343.png)
